3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

Catalog No.
S853460
CAS No.
1934446-13-5
M.F
C13H10F3NO2
M. Wt
269.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]he...

CAS Number

1934446-13-5

Product Name

3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

IUPAC Name

3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

Molecular Formula

C13H10F3NO2

Molecular Weight

269.22 g/mol

InChI

InChI=1S/C13H10F3NO2/c14-13(15,16)10-8-9(10)12(19)17(11(8)18)6-7-4-2-1-3-5-7/h1-5,8-10H,6H2

InChI Key

RPSIOCGQFQDMEE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=O)C3C(C3C(F)(F)F)C2=O

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3C(C3C(F)(F)F)C2=O

3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione is a bicyclic compound featuring a unique structure characterized by a bicyclo[3.1.0] framework and a trifluoromethyl substituent. The compound consists of a six-membered ring containing a nitrogen atom and is further substituted with a benzyl group and two carbonyl groups (diones) at specific positions. This structural arrangement contributes to its distinct chemical properties and potential biological activities.

  • Chemical Databases: Information on the compound can be found in chemical databases such as PubChem [], but there are no references to its use in scientific research.
  • Commercial Availability: The compound is commercially available from a few suppliers, often advertised for "pharmaceutical testing" []. However, this doesn't necessarily indicate its use in specific research areas.
Typical of azabicyclo compounds, including:

  • Nucleophilic Substitution: The presence of the trifluoromethyl group can enhance electrophilicity, making the compound susceptible to nucleophilic attack.
  • Cyclization Reactions: The bicyclic nature allows for intramolecular cyclization, potentially leading to the formation of more complex structures.
  • Condensation Reactions: The dione functionality can undergo condensation with amines or other nucleophiles, forming imines or related compounds.

Research indicates that derivatives of azabicyclo[3.1.0]hexane compounds, including 3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione, exhibit significant biological activities:

  • Dopamine Receptor Modulation: These compounds have been shown to modulate dopamine receptors, particularly the D3 receptor, which is implicated in various neurological conditions such as schizophrenia and addiction .
  • Potential Antidepressant Effects: Some studies suggest that these compounds may have antidepressant-like effects due to their interaction with neurotransmitter systems .

The synthesis of 3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione can be achieved through several methods:

  • Cyclization of Azomethine Ylides: Utilizing gem-difluorocyclopropenes in dipolar cycloaddition reactions with azomethine ylides has been reported as an effective synthetic route .
  • Chiral Resolution: The compound can be synthesized from chiral intermediates using resolving agents such as (S)-(+) acetyl mandelic acid .
  • Palladium-Catalyzed Reactions: Employing palladium-catalyzed coupling reactions can facilitate the introduction of the benzyl group .

The unique properties of 3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione make it suitable for various applications:

  • Pharmaceutical Development: Its potential as a modulator of dopamine receptors positions it as a candidate for developing treatments for psychiatric disorders.
  • Chemical Probes: The compound can serve as a chemical probe in biological research to study receptor interactions and signaling pathways.

Studies on the interactions of 3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione with biological systems have revealed insights into its pharmacodynamics:

  • Receptor Binding Affinity: Research has demonstrated that this compound binds effectively to dopamine receptors, particularly the D3 subtype, indicating its potential therapeutic utility .
  • Behavioral Studies: Animal models have shown that derivatives can influence behaviors associated with mood disorders, suggesting a mechanism linked to neurotransmitter modulation .

Several compounds share structural similarities with 3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione, which are noteworthy for comparison:

Compound NameStructural FeaturesUnique Aspect
1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexaneBicyclic structure with dichlorophenyl groupDifferent halogen substituents affect activity
3-Benzyl-6-dimethyl-3-azabicyclo[3.1.0]hexaneSimilar bicyclic frameworkMethyl groups alter steric properties
2-Aminobicyclo[3.1.0]hexaneAmino group instead of carbonylsPotentially different biological activity

The uniqueness of 3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione lies in its trifluoromethyl substitution and dual carbonyls, which significantly influence its reactivity and biological profile compared to other related compounds.

XLogP3

1.9

Dates

Last modified: 08-16-2023

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